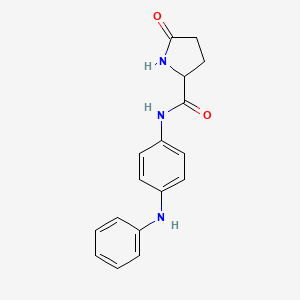

N-(4-Anilinophenyl)-5-oxoprolinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-Anilinophenyl)-5-oxoprolinamide: is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine This compound is characterized by its unique structure, which includes an aniline group attached to a phenyl ring, further connected to a 5-oxoprolinamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Anilinophenyl)-5-oxoprolinamide typically involves the reaction of 4-aminodiphenylamine with acetic anhydride in the presence of a catalyst. The reaction is carried out in an organic solvent, followed by vacuum distillation to recover the solvent. The residual solid is then dispersed in water, crystallized, filtered, washed, and dried to obtain the final product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reaction vessels, continuous stirring, and precise control of reaction conditions to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions: N-(4-Anilinophenyl)-5-oxoprolinamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The aniline group in the compound can undergo substitution reactions with electrophiles, leading to the formation of substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Aplicaciones Científicas De Investigación

Chemistry: N-(4-Anilinophenyl)-5-oxoprolinamide is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the preparation of complex molecules.

Biology: In biological research, this compound is studied for its potential as an inhibitor of bacterial biofilm formation. It has shown effectiveness in reducing biofilm formation by decreasing the concentration of cyclic di-GMP, a signaling molecule involved in biofilm development .

Medicine: this compound is explored for its potential therapeutic applications, particularly in the development of antibiofilm drugs. Its ability to inhibit biofilm formation makes it a promising candidate for treating chronic infections associated with biofilms .

Industry: In the industrial sector, this compound is used in the production of rubber antioxidants. Its antioxidant properties help in extending the lifespan of rubber products by preventing oxidative degradation .

Mecanismo De Acción

The mechanism of action of N-(4-Anilinophenyl)-5-oxoprolinamide involves its interaction with specific molecular targets and pathways. In the context of biofilm inhibition, the compound targets diguanylate cyclases, enzymes responsible for the synthesis of cyclic di-GMP. By inhibiting these enzymes, the compound reduces the concentration of cyclic di-GMP, thereby preventing biofilm formation .

Comparación Con Compuestos Similares

N-(4-Anilinophenyl)benzamide: This compound shares structural similarities with N-(4-Anilinophenyl)-5-oxoprolinamide and exhibits similar antibiofilm properties.

4-Anilinophenyl-1-phenethylpiperidine: Another structurally related compound, known for its use as a precursor in the synthesis of fentanyl and related analogs.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity

Actividad Biológica

N-(4-Anilinophenyl)-5-oxoprolinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound belongs to a class of compounds known as oxoprolinamides, which are derivatives of proline. The synthesis typically involves condensation reactions between an aniline derivative and a suitable oxoacid or its derivative. The resulting compound features an aniline moiety that can influence its pharmacological properties.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications. Key areas of investigation include:

- Analgesic Activity : Research has indicated that compounds similar to this compound exhibit analgesic effects. For instance, a study on oxazolones demonstrated their ability to inhibit pain pathways via interactions with COX enzymes and TRPV1 channels, suggesting a similar potential for this compound .

- Anti-inflammatory Properties : The compound's structural features may allow it to modulate inflammatory responses. Molecular docking studies have shown promising results in predicting the binding affinities of related compounds to COX-2 and other inflammatory mediators .

- Antimicrobial Activity : Some derivatives of oxoprolinamides have exhibited antimicrobial properties, although specific data on this compound is limited. Its structural similarity to known antimicrobial agents suggests potential efficacy against various pathogens .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related compounds:

- COX Inhibition : Similar compounds have shown the ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of prostaglandins, thereby alleviating pain and inflammation.

- TRPV1 Modulation : The transient receptor potential vanilloid 1 (TRPV1) channel is involved in pain sensation. Compounds that interact with TRPV1 can modulate nociceptive signaling, providing analgesic effects.

Case Studies

Several case studies have highlighted the biological activities of compounds related to this compound:

- Analgesic Efficacy : In animal models, oxazolone derivatives demonstrated significant analgesic effects in writhing and hot plate tests, indicating their potential for pain management .

- Anti-inflammatory Effects : A study involving molecular docking simulations revealed that certain oxazolones had lower IC50 values compared to established anti-inflammatory drugs like celecoxib, suggesting enhanced potency in inhibiting COX-2 .

- Toxicity Assessment : Toxicological evaluations showed that related compounds exhibited low acute toxicity, supporting their safety for further pharmacological exploration .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

N-(4-anilinophenyl)-5-oxopyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c21-16-11-10-15(20-16)17(22)19-14-8-6-13(7-9-14)18-12-4-2-1-3-5-12/h1-9,15,18H,10-11H2,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLIIWCMCYDEOEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.